molecular formula C19H18N4O2S B2556231 N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897456-92-7

N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No.: B2556231
CAS No.: 897456-92-7
M. Wt: 366.44
InChI Key: QNGUKICJBADNOA-UHFFFAOYSA-N
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Description

N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multiple steps. One common synthetic route starts with the reaction of N-(2-bromoethyl)phthalimide with 4-phenyl-1H-imidazole-2-thiol. This forms N-(2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)phthalimide, which is then reacted with phenylhydrazine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

  • N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide

  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

  • N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines

Uniqueness: N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide stands out due to its specific structural features, such as the presence of the phenyl-imidazole-thioethyl moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-17(18(25)22-15-9-5-2-6-10-15)20-11-12-26-19-21-13-16(23-19)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGUKICJBADNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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